2-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE is a complex organic compound with a unique structure that combines a fluorobenzyl group, a pyridyl group, and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrimidoquinoline Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a fluorobenzyl thiol or its derivative.
Attachment of the Pyridyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline core or the pyridyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and pyridyl groups may play a role in binding to these targets, while the tetrahydropyrimidoquinoline core may modulate the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-FLUOROBENZYL)SULFANYL]-8,8-DIMETHYL-5-(3-METHYLPHENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE
- 2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(1H,7H)-DIONE
Uniqueness
The uniqueness of 2-[(2-FLUOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzyl group may enhance its binding affinity and selectivity for certain targets, while the pyridyl group can provide additional sites for interaction or modification.
Properties
Molecular Formula |
C23H19FN4O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H19FN4O2S/c24-15-7-2-1-5-14(15)12-31-23-27-21-20(22(30)28-23)18(13-6-4-10-25-11-13)19-16(26-21)8-3-9-17(19)29/h1-2,4-7,10-11,18H,3,8-9,12H2,(H2,26,27,28,30) |
InChI Key |
QGPITIDSRIQNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CN=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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